molecular formula C10H12N2O B2419560 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267666-28-3

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2419560
CAS RN: 1267666-28-3
M. Wt: 176.219
InChI Key: DAUSUIWLXDGBQN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often appear in the structure of compounds that exhibit various biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have been synthesized and their antiproliferative activity has been studied .


Molecular Structure Analysis

The InChI code for a similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, is 1S/C10H14N2O3/c1-10 (2,3)15-9 (14)12-7-5-4-6-11-8 (7)13/h4-6H,1-3H3, (H,11,13) (H,12,14) . This can give you an idea of the molecular structure.


Physical And Chemical Properties Analysis

A similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, has a molecular weight of 210.23 and is a solid at room temperature .

Scientific Research Applications

Antiproliferative Activity:

This compound has been investigated for its antiproliferative properties. Substituents at the 5- and 6-positions of the pyridine ring significantly influence its activity. Notably, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile exhibit growth inhibition against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .

Biological Activities:

The dicyanopyridine fragment present in related compounds plays a crucial role in various biological activities. These derivatives have been explored as:

In Vivo Antitumor Activity:

Studies on mice revealed that dicyanopyridine derivatives extended lifespan by 25% to 69% compared to a control group. These compounds were particularly effective against liver carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines .

Pim-1 Protooncogene Inhibition:

The presence of a pyridine 2-oxo group, combined with a carbonitrile moiety, enables cyanopyridines to act as inhibitors of the Pim-1 protooncogene. This kinase plays a decisive role in oncogenesis .

Synthesis Route:

The compound 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is prepared via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution .

Safety and Hazards

While specific safety information for this compound is not available, similar compounds have been classified with hazard statements H315 - H319 , indicating that they can cause skin irritation and serious eye irritation.

properties

IUPAC Name

1-tert-butyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSUIWLXDGBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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